PEG5-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Chemical Reactions Analysis
Nucleophilic substitution: The tosylate can be readily displaced by various nucleophiles, such as amines, thiols, or alkoxides. This reaction allows for attaching the TEG chain to other molecules, effectively increasing their water solubility and biocompatibility. []
Polymerization reactions: The terminal hydroxyl group of the TEG chain can participate in polymerization reactions, leading to the formation of TEG-containing polymers. []
Applications
Surface modification: Attaching TEG chains to surfaces can enhance their hydrophilicity and biocompatibility. [] This is particularly useful in developing biomaterials and antifouling coatings.
Related Compounds
Tetraethylene Glycol
Relevance: Tetraethylene glycol forms the core structural motif of the target compound, 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The target compound can be viewed as a tetraethylene glycol derivative where one of the terminal hydroxyl groups is replaced by a 4-methylbenzenesulfonate group. This structural similarity leads to shared physicochemical properties, particularly concerning their solubility in polar solvents. []
Bis(2-hydroxyethyl) Ether
Relevance: Bis(2-hydroxyethyl) ether shares a structural resemblance with the tetraethylene glycol moiety of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. Both compounds contain repeating ethylene glycol units, contributing to their hydrophilic nature. The difference lies in the number of these repeating units, impacting their overall chain length and potential applications. []
Relevance: This compound provides a direct comparison point to the target compound, 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. Both share the tetraethylene glycol backbone but differ significantly in their end-group modifications. Comparing their solubility profiles in various solvents can offer insights into the role of specific end groups in modulating compound behavior. []
Relevance: This compound, part of the complex [Ir(df-ppy)2(pt-TEG)]+, highlights the versatility of the tetraethylene glycol motif found in the target compound 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The shared tetraethylene glycol chain contributes to the water solubility of both compounds, albeit serving distinct purposes. This example underscores how varying the functional group attached to the tetraethylene glycol chain can lead to vastly different applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-04217903 is a MET tyrosine kinase inhibitor, is also a n orally bioavailabe, small-molecule tyrosine kinase inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor [HGFR]) with potential antineoplastic activity. c-Met inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met.
PF-03463275 is an orally available, CNS-penetrant inhibitor of SLC6A9, the GlyT1 glycine transporter, developed for potential anti-schizophrenia activity.
Novel, potent and selective prostaglandin EP2 receptor antagonist PF-04418948 is a novel, potent and selective prostaglandin EP2 receptor antagonist. PF-04418948 inhibited prostaglandin E(PGE)-induced increase in cAMP in cells expressing EP receptors with a functional K(B) value of 1.8 nM. In human myometrium, PF-04418948 produced a parallel, rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation with an apparent K(B) of 5.4 nM. In dog bronchiole and mouse trachea, PF-04418948 produced parallel rightward shifts of the PGE-induced relaxation curve with a K(B) of 2.5 nM and an apparent K(B) of 1.3 nM respectively. Reversal of the PGE-induced relaxation in the mouse trachea by PF-04418948 produced an IC value of 2.7 nM.
PF-04447943 is a brain-permeable phosphodiesterase (PDE) inhibitor that is selective for PDE9A (IC50 = 12 nM) over other PDEs (IC50s = >940 nM) in enzymatic assays of second messenger hydrolysis. It is over 1,000-fold more selective for PDE9A over 79 non-PDE targets, with the exception of the melatonin MT3/ML2 receptor (Ki = 3,800 nM). PF-04447943 also inhibits rat and rhesus monkey PDE9A (Kis = 18.1 and 4.5 nM, respectively). It increases neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons when used at a concentration of 0.03 μM. PF-04447943 increases the cGMP level in the striatum and frontal cortex of mice and in the cerebrospinal fluid (CSF) of rats when administered at 10 and 1 mg/kg, respectively. It improves deficits in episodic memory induced by scopolamine in rats and increases the time spent exploring the novel object in the novel object recognition (NOR) test when administered at a dose of 1 mg/kg. PF-04447943 (3.2 mg/kg) also improves spatial memory in the Morris water maze (MWM) and decreases the distance traveled to the hidden platform. PF-04447943 is a potent and selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task. PF-04447943 enhances synaptic plasticity and cognitive function in rodents.
PF-04457845 is an orally active, irreversible inhibitor of fatty acid amide hydrolase (FAAH; IC50 = 7.2 nM) that is selective against other serine hydrolases. It is a covalent inhibitor that carbamylates the active site serine nucleophile of FAAH. In a rat model of inflammatory pain, oral administration of 0.1 mg/kg PF-04457845 has been shown to reduce inflammatory pain with efficacy comparable to that of naproxen. PF-04457845 is a potent and exquisitely selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 7.2nM, and both analgesic and antiinflammatory effects in animal studies comparable to naproxen. It has been well tolerated in human trials even at high dose ranges with no evidence for cognitive dysfunction, and has completed Phase II clinical trials for the treatment of osteoarthritis, but was found to be ineffective.